Cyclazosin hydrochloride
Overview
Description
Cyclazosin hydrochloride is a quinazoline derivative known for its pharmacological properties as an alpha-1B-adrenoceptor antagonist . This compound is primarily used in scientific research to study its effects on various biological systems, particularly in relation to its antagonistic action on alpha-1B-adrenoceptors .
Mechanism of Action
Target of Action
Cyclazosin hydrochloride is a prazosin-related compound that primarily targets α1B-adrenoceptors . It also exhibits antagonist activity at α1-, α2-adrenoceptors, dopamine D2, and 5-HT1A receptors .
Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine. They mediate the physiological responses of the sympathetic nervous system such as the fight-or-flight response.
Mode of Action
As an antagonist, this compound binds to α1B-adrenoceptors, preventing the binding of endogenous catecholamines. This inhibits the downstream signaling pathways triggered by these receptors .
Pharmacokinetics
Its solubility in water (18 mg/mL), methanol (14 mg/mL), and DMSO (25 mg/mL) suggests that it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
Cyclazosin hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to antagonize α1-adrenoceptors, which are a class of G protein-coupled receptors involved in various physiological responses .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with α1-adrenoceptors. By antagonizing these receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with α1-adrenoceptors. This binding inhibits the activation of these receptors, leading to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
It is important to understand the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with α1-adrenoceptors. These interactions can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and its interactions with various biomolecules .
Subcellular Localization
Understanding how it is directed to specific compartments or organelles is crucial for understanding its mechanism of action .
Preparation Methods
The synthesis of cyclazosin hydrochloride involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the core structure.
Introduction of the furan-2-ylcarbonyl group: This step involves the reaction of the quinazoline core with furan-2-ylcarbonyl chloride under specific conditions to introduce the furan-2-ylcarbonyl group.
Formation of the decahydroquinoxaline ring: The final step involves the cyclization reaction to form the decahydroquinoxaline ring, resulting in the formation of cyclazosin.
Industrial production methods for this compound are similar but optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Cyclazosin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazoline N-oxide derivatives .
Scientific Research Applications
Cyclazosin hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cyclazosin hydrochloride is unique in its selective antagonistic action on alpha-1B-adrenoceptors. Similar compounds include:
Prazosin: Another alpha-1-adrenoceptor antagonist but with less selectivity for the alpha-1B subtype.
Terazosin: Used for similar therapeutic applications but with different pharmacokinetic properties.
Doxazosin: Another alpha-1-adrenoceptor antagonist with a longer half-life compared to this compound.
This compound stands out due to its high selectivity for alpha-1B-adrenoceptors, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H/t16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIDWRQDBIQBS-MCJVGQIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040453 | |
Record name | Cyclazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146929-33-1 | |
Record name | Methanone, [(4aR,8aS)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)octahydro-1(2H)-quinoxalinyl]-2-furanyl-, hydrochloride (1:1), rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146929-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclazosin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146929331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLAZOSIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLN802138L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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